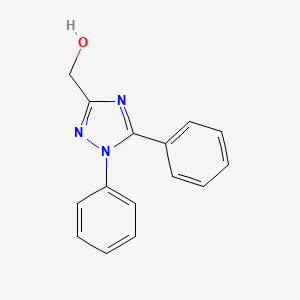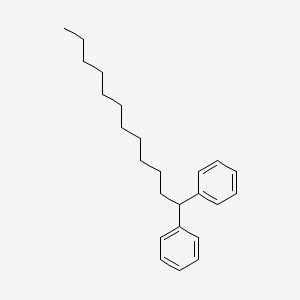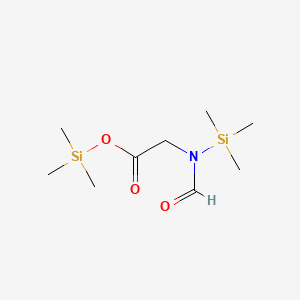
4-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione is an organic compound with the molecular formula C14H16O4. It is a derivative of cyclohexane-1,3-dione, featuring a 3,4-dimethoxyphenyl group attached to the cyclohexane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione typically involves the reaction of 3,4-dimethoxybenzaldehyde with cyclohexane-1,3-dione under acidic or basic conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the aldol condensation reaction, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the diketone to diols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce diols. Substitution reactions can introduce various functional groups onto the phenyl ring .
Applications De Recherche Scientifique
4-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione has several scientific research applications:
Organic Synthesis: It serves as a key intermediate in the synthesis of various bioactive molecules and complex organic compounds.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethyl-1,3-cyclohexanedione: Another cyclohexane-1,3-dione derivative with different substituents.
5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione: A closely related compound with similar structural features.
Uniqueness
4-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry .
Propriétés
Numéro CAS |
74528-53-3 |
|---|---|
Formule moléculaire |
C14H16O4 |
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
4-(3,4-dimethoxyphenyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C14H16O4/c1-17-13-6-3-9(7-14(13)18-2)11-5-4-10(15)8-12(11)16/h3,6-7,11H,4-5,8H2,1-2H3 |
Clé InChI |
ASYTWWXTCSYMME-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2CCC(=O)CC2=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-5,6-dihydro-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B13794384.png)

![Acetonitrile,[(4,5-dimethyl-4H-1,2,4-triazol-3-YL)thio]-](/img/structure/B13794403.png)




![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-fluorophenyl)-](/img/structure/B13794440.png)




![2,3,3-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one](/img/structure/B13794470.png)
